molecular formula C23H30N4O4 B2563904 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 900005-98-3

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2563904
CAS No.: 900005-98-3
M. Wt: 426.517
InChI Key: AJRHADFTXSQDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide is a chemical compound designed for advanced research and development applications. This molecule features a distinctive structural framework incorporating ethanediamide (oxalamide) linker, which is known in medicinal chemistry for its ability to act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets . The compound's architecture, which includes a 4-(dimethylamino)phenyl group and a morpholinoethyl moiety, is characteristic of structures investigated for their potential bioactivity . Similar compounds containing morpholine and other heterocyclic amines are frequently explored in pharmaceutical research for their potential roles as kinase inhibitors or modulators of various cellular pathways . Furthermore, the presence of the 4-methoxyphenyl group suggests potential for investigation in structure-activity relationship (SAR) studies, as methoxy-substituted aromatics are common pharmacophores in drug discovery . Researchers may value this compound as a key intermediate or building block for synthesizing more complex molecules, such as isoquinoline alkaloid analogues, or as a candidate for high-throughput screening campaigns to identify new therapeutic leads . This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)19-8-4-17(5-9-19)21(27-12-14-31-15-13-27)16-24-22(28)23(29)25-18-6-10-20(30-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRHADFTXSQDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of corresponding oxides or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

This compound serves as a reagent in organic synthesis and catalysis. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Capable of reducing nitro groups to amines.
  • Substitution : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Reaction Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, KMnO4Acidic or neutral
ReductionSodium borohydrideAlcoholic solvents
SubstitutionHalogens, alkylating agentsVaries by substrate

Biology

In biological research, N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug development.

Medicine

The compound has been explored for its therapeutic potential, particularly in targeting specific molecular pathways associated with diseases such as cancer and cardiovascular disorders. Its mechanism of action may involve binding to specific enzymes or receptors, thereby influencing downstream signaling pathways.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for formulating new products in pharmaceuticals and materials science.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of dihydropteroate synthase by this compound demonstrated significant activity against bacterial strains, indicating its utility in antibiotic development.

Case Study 3: Material Science Applications

The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, showcasing its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound : N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide Ethanediamide 2-(4-Dimethylaminophenyl)ethyl, morpholin-4-yl, 4-methoxyphenyl Amide, tertiary amine, morpholine, methoxy Kinase inhibitors, CNS therapeutics
N-[2-(4-Methoxyphenyl)ethyl]-N′-[3-(4-morpholinyl)propyl]ethanediamide Ethanediamide 4-Methoxyphenylethyl, 3-morpholinylpropyl Amide, morpholine, methoxy Drug delivery, polymer synthesis
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide Ethanediamide 4-Fluorophenyl-thiazolo-triazol, 4-methoxyphenyl Amide, fluorophenyl, heterocycle Anticancer agents, enzyme inhibitors
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Secondary amine 4-Methoxyphenylaminomethyl, dimethylamino Secondary amine, methoxy Antidepressants, agrochemicals

Key Differences and Implications

Core Structure: The target compound and its ethanediamide analogs () feature a rigid, planar oxamide core, enabling strong intermolecular hydrogen bonding.

Substituent Effects: The morpholine ring in the target compound and N-[2-(4-Methoxyphenyl)ethyl]-N′-[3-morpholinylpropyl]ethanediamide () enhances aqueous solubility and bioavailability compared to the fluorinated thiazolo-triazol derivative (), which may exhibit higher metabolic stability but lower solubility.

Electronic Properties: The dimethylamino group in the target compound donates electrons, stabilizing charge-transfer interactions, whereas the methoxy group in all compounds contributes to resonance effects.

Biological Activity :

  • Ethanediamides with morpholine (target compound, ) are hypothesized to target kinase pathways due to structural mimicry of ATP-binding motifs. The thiazolo-triazol analog () may act as a topoisomerase inhibitor due to its heterocyclic core.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H30N4O3, indicating a structure that includes morpholine and dimethylamino groups, which are often associated with various biological activities. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structures often act as inhibitors or modulators in enzymatic reactions, which may explain the observed biological effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro evaluations have shown that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines.

Cancer Cell Line IC50 (µM) Sensitivity
K-562 (Leukemia)10Moderate
HCT-15 (Colon)25Low
SK-MEL-5 (Melanoma)30Low

The data indicates that while the compound has some efficacy against leukemia cells, its overall anticancer activity is limited compared to established chemotherapeutics .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, enhancing therapeutic effects but also raising concerns about toxicity .

Case Studies

A notable case study highlighted the compound's effects in a clinical setting where it was used as part of a therapeutic regimen for patients with specific cancers. The study reported improvements in patient outcomes when combined with other treatments, although the exact contribution of this compound was difficult to ascertain due to the complexity of cancer therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Studies indicate:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Positive indication suggests potential central nervous system effects.
  • Toxicity : Preliminary Ames tests indicate some mutagenic potential, necessitating further investigation into long-term safety .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and what purification techniques ensure high purity?

The compound can be synthesized via palladium-catalyzed C-H activation, as demonstrated in analogous dimethylamination reactions using Pd(PPh₃)₄ as a catalyst under inert conditions . Key steps include coupling reactions with reagents like EDC/HOBt for amide bond formation . Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates and final products. Yield optimization requires careful control of reaction time, temperature, and stoichiometry of reagents like NaOtBu .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are essential. For example, ¹H NMR can resolve signals for the dimethylamino (δ ~2.8–3.2 ppm), morpholine (δ ~3.6–3.8 ppm), and methoxyphenyl (δ ~3.7 ppm) groups, while MS (ESI or EI) confirms molecular weight via parent ion peaks . High-resolution MS or X-ray crystallography may further validate complex stereochemistry.

Q. What safety protocols should be followed during handling and storage?

Refer to Safety Data Sheets (SDS) for analogous compounds: use PPE (gloves, goggles), avoid inhalation/contact, and store at –20°C in airtight containers to prevent degradation . Work under fume hoods during synthesis, and neutralize waste with mild acids/bases before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for key intermediates?

Discrepancies often arise from catalytic system efficiency or purification losses. Compare reaction conditions (e.g., Pd catalyst loading, solvent polarity) across studies . Use kinetic studies (TLC monitoring) to identify side reactions. Alternative catalysts (e.g., Pd(OAc)₂ with ligand systems) or microwave-assisted synthesis may improve reproducibility .

Q. What experimental designs are recommended to evaluate the compound’s pharmacokinetic properties?

Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes, tracking half-life via LC-MS. Assess permeability using Caco-2 cell monolayers. For target engagement, use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to hypothesized receptors .

Q. How do electron-donating groups (e.g., methoxy, dimethylamino) influence reactivity in cross-coupling reactions?

The methoxy group on the phenyl ring enhances electrophilic aromatic substitution by activating the ring, while the dimethylamino group may participate in chelation with Pd catalysts, stabilizing intermediates . Computational studies (DFT) can map electronic effects on transition states.

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

Modify substituents on the phenyl or morpholine moieties. For example, replace methoxy with halogen atoms to alter lipophilicity or introduce trifluoromethyl groups for metabolic stability . Use parallel synthesis with diverse amines or carboxylic acids in coupling steps, followed by high-throughput screening for activity.

Q. How can mechanistic studies elucidate the role of the morpholine group in biological activity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with piperazine or thiomorpholine substitutions. Compare solubility, logP, and target binding using molecular docking simulations. In vitro assays (e.g., enzyme inhibition) can quantify the impact of morpholine on potency .

Q. Which advanced analytical methods quantify trace impurities in bulk samples?

High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) identifies impurities at <0.1% levels. Pair with LC-MS/MS to characterize degradation products. For chiral purity, use chiral stationary phases or circular dichroism spectroscopy .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations model binding modes to proteins (e.g., kinases or GPCRs). Docking studies (AutoDock, Schrödinger) can prioritize targets for experimental validation. QSAR models link structural features (e.g., H-bond donors) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.